molecular formula C7H9Cl2NO B1590539 3-Chloro-4-methoxyaniline hydrochloride CAS No. 6329-90-4

3-Chloro-4-methoxyaniline hydrochloride

Cat. No.: B1590539
CAS No.: 6329-90-4
M. Wt: 194.06 g/mol
InChI Key: HUUSHFWKKSPJTN-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Characterization

3-Chloro-4-methoxyaniline hydrochloride is investigated for its role in the polymerization processes. Sayyah et al. (2002) explored the aqueous polymerization of 3-methoxyaniline, demonstrating the influence of hydrochloric acid and sodium dichromate on polymerization rate, viscosity, and conductivity of the obtained polymer. These findings indicate potential applications in creating conductive polymers with specific properties for electronic devices (Sayyah, El-Salam, & Bahgat, 2002).

Corrosion Inhibition

Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 3-Chloro-4-methoxyaniline, for mild steel corrosion control in hydrochloric acid medium. This study demonstrates the compound's high inhibition efficiency, suggesting its application in protecting industrial metal surfaces (Bentiss et al., 2009).

Molecular Detection and Analysis

In the field of molecular detection, this compound-related compounds are studied for their potential in high-resolution spectroscopy and chemical sensing. Bermúdez et al. (2017) detailed the detection of the hydroxymethyl radical using rotational spectroscopy, highlighting the precision and potential of using related compounds in astrophysical and laboratory research (Bermúdez, Bailleux, & Cernicharo, 2017).

Antibacterial Activity

Zhi et al. (2005) synthesized derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, showcasing their potent inhibitory effects on bacterial DNA polymerase and Gram-positive bacterial growth in culture. This indicates potential pharmaceutical applications for developing new antibacterial agents (Zhi, Long, & Manikowski, 2005).

Environmental Safety

Yang et al. (2018) studied the reactions of benzophenone-type UV filters with chlorine and chloramine during water treatment processes. Their research provides insights into the reactivity and formation of disinfection by-products from related compounds, guiding safer water treatment practices (Yang et al., 2018).

Properties

IUPAC Name

3-chloro-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSHFWKKSPJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979379
Record name 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-90-4
Record name Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6329-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6329-90-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3.0 grams (0.019 mole) of 90% pure 3-chloro-4-methoxyaniline and 4 mL of concentrated hydrochloric acid in 20 mL of toluene was heated to reflux using a heat gun. The reaction mixture was then concentrated under reduced pressure to a residue. The residue was triturated with 50 mL of diethyl ether, and the resultant solid was collected by filtration. The solid was dried under vacuum, yielding 3.4 grams (0.018 mole) of 3-chloro-4-methoxyaniline hydrochloride. A stirred mixture of the aniline hydrochloride and 1.8 grams (0.022 mole) of cyanoguanidine in 25 mL of acetone was then heated at reflux for about 20 hours. The mixture was cooled, and a solid was collected by filtration. The solid was dried under vacuum, yielding 4.9 grams of 1-(3-chloro-4-methoxyphenyl)-2,4-diamino-6,6-dimethyl-1,6-dihydro-1,3,5-triazine hydrochloride, mp 232 ° C. The NMR spectrum was consistent with the proposed structure.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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